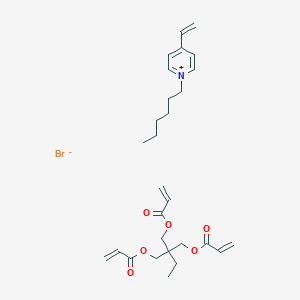
2,2-Bis(prop-2-enoyloxymethyl)butyl prop-2-enoate;4-ethenyl-1-hexylpyridin-1-ium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexyl-4-vinylpyridiniumbromide-trimethylolpropanetriacrylatecopolymer is a complex polymeric compound that combines the properties of 1-hexyl-4-vinylpyridinium bromide and trimethylolpropane triacrylate. This compound is known for its unique structural characteristics and versatile applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-hexyl-4-vinylpyridiniumbromide-trimethylolpropanetriacrylatecopolymer involves several steps:
-
Synthetic Routes and Reaction Conditions
- The initial step involves the preparation of 1-hexyl-4-vinylpyridinium bromide through a quaternization reaction between 4-vinylpyridine and 1-bromohexane under controlled conditions.
- Trimethylolpropane triacrylate is then polymerized with 1-hexyl-4-vinylpyridinium bromide using free-radical polymerization techniques. This process typically requires the presence of a radical initiator such as azobisisobutyronitrile (AIBN) and is conducted under inert atmosphere to prevent unwanted side reactions.
-
Industrial Production Methods
- Industrial production of this copolymer involves scaling up the laboratory synthesis process. Large-scale reactors and precise control of reaction parameters, such as temperature, pressure, and monomer concentrations, are essential to ensure consistent product quality.
- Post-synthesis, the copolymer is purified using techniques like precipitation, filtration, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
1-Hexyl-4-vinylpyridiniumbromide-trimethylolpropanetriacrylatecopolymer undergoes various chemical reactions, including:
-
Types of Reactions
Oxidation: The vinyl group in the compound can undergo oxidation reactions, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The pyridinium moiety can be reduced under specific conditions to form the corresponding pyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, resulting in the formation of different functionalized derivatives.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed for substitution reactions.
-
Major Products
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while substitution can produce various functionalized pyridinium derivatives.
Scientific Research Applications
1-Hexyl-4-vinylpyridiniumbromide-trimethylolpropanetriacrylatecopolymer has a wide range of applications in scientific research:
-
Chemistry
- Used as a monomer in the synthesis of advanced polymeric materials with tailored properties.
- Acts as a catalyst or co-catalyst in various organic reactions.
-
Biology
- Employed in the development of biocompatible materials for drug delivery systems.
- Utilized in the fabrication of biosensors and diagnostic devices.
-
Medicine
- Investigated for its potential use in targeted drug delivery and controlled release formulations.
- Explored for its antimicrobial properties and applications in wound healing.
-
Industry
- Used in the production of high-performance coatings, adhesives, and sealants.
- Applied in the development of advanced materials for electronic and photonic devices.
Mechanism of Action
The mechanism of action of 1-hexyl-4-vinylpyridiniumbromide-trimethylolpropanetriacrylatecopolymer involves several molecular interactions:
Molecular Targets and Pathways:
Comparison with Similar Compounds
1-Hexyl-4-vinylpyridiniumbromide-trimethylolpropanetriacrylatecopolymer can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-Hexyl-4-methylpyridinium bromide: Similar in structure but lacks the vinyl and acrylate functionalities, limiting its polymerization capabilities.
Trimethylolpropane triacrylate: A common monomer used in polymer synthesis but does not possess the pyridinium moiety, reducing its antimicrobial properties.
-
Uniqueness
- The combination of pyridinium, vinyl, and acrylate functionalities in 1-hexyl-4-vinylpyridiniumbromide-trimethylolpropanetriacrylatecopolymer provides a unique set of properties, including antimicrobial activity, polymerization potential, and enhanced mechanical strength.
Properties
Molecular Formula |
C28H40BrNO6 |
|---|---|
Molecular Weight |
566.5 g/mol |
IUPAC Name |
2,2-bis(prop-2-enoyloxymethyl)butyl prop-2-enoate;4-ethenyl-1-hexylpyridin-1-ium;bromide |
InChI |
InChI=1S/C15H20O6.C13H20N.BrH/c1-5-12(16)19-9-15(8-4,10-20-13(17)6-2)11-21-14(18)7-3;1-3-5-6-7-10-14-11-8-13(4-2)9-12-14;/h5-7H,1-3,8-11H2,4H3;4,8-9,11-12H,2-3,5-7,10H2,1H3;1H/q;+1;/p-1 |
InChI Key |
VRIRWLKCSAVPKX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[N+]1=CC=C(C=C1)C=C.CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















